4-(1H-indol-2-yl)aniline

Vue d'ensemble

Description

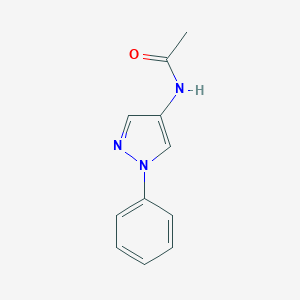

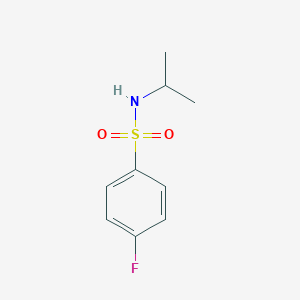

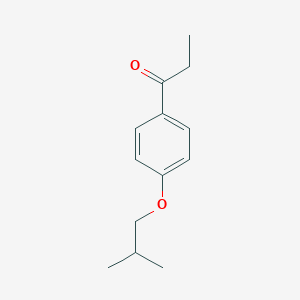

“4-(1H-indol-2-yl)aniline” is a chemical compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 .

Synthesis Analysis

The synthesis of indole derivatives, including “4-(1H-indol-2-yl)aniline”, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of “4-(1H-indol-2-yl)aniline” consists of a benzene ring attached to an indole group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including “4-(1H-indol-2-yl)aniline”, exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .Physical And Chemical Properties Analysis

“4-(1H-indol-2-yl)aniline” is a solid compound . It has a molecular weight of 208.26 . The storage temperature is -20°C .Applications De Recherche Scientifique

Application in the field of Cancer Treatment

- Summary of the application : Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells .

- Methods of application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or outcomes : The application of indole derivatives in the treatment of cancer cells has attracted increasing attention in recent years .

Application in the field of Anti-inflammatory and Analgesic Activities

- Summary of the application : Certain indole derivatives have shown anti-inflammatory and analgesic activities .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-yl)amino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Application in the field of Multicomponent Reactions

- Summary of the application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- Methods of application : Indoles have been applied in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Results or outcomes : The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .

Application in the field of Antiviral Activities

- Summary of the application : Certain indole derivatives have shown antiviral activities .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Among the derivatives, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown inhibitory activity against influenza A and Coxsackie B4 virus respectively .

Application in the field of Antihypertensive Activities

- Summary of the application : Indazole-containing heterocyclic compounds, which are a type of indole derivative, have been found to have antihypertensive applications .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Several recently marketed drugs contain indazole structural motif .

Application in the field of Antidepressant Activities

- Summary of the application : Certain indazole-containing heterocyclic compounds have shown antidepressant activities .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Several recently marketed drugs contain indazole structural motif .

Orientations Futures

Indole derivatives, including “4-(1H-indol-2-yl)aniline”, continue to attract attention from the international chemical community due to their wide-ranging biological activity and their presence in a diverse array of biologically significant natural compounds . New methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .

Propriétés

IUPAC Name |

4-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYJHUAEFSHMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176290 | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-2-yl)aniline | |

CAS RN |

21889-05-4 | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21889-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-AMINOPHENYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/951PA1NR6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)